molecular formula C8H16 B165584 2,5-Dimethyl-2-hexene CAS No. 3404-78-2

2,5-Dimethyl-2-hexene

Cat. No.: B165584
CAS No.: 3404-78-2
M. Wt: 112.21 g/mol
InChI Key: VFZIUYUUQFYZBR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-hexene is an organic compound with the molecular formula C8H16. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its two methyl groups attached to the second and fifth carbon atoms of the hexene chain. The presence of the double bond and the specific positioning of the methyl groups give this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-2-hexene can be synthesized through the dimerization of isobutene. This process involves the combination of two isobutene molecules under specific conditions. One effective method involves the co-feeding of hydrogen sulfide (H2S) with isobutene. The reaction is typically carried out at a temperature of 375°C and a molar ratio of isobutene to hydrogen sulfide of 2:1. The total feed pressure is maintained between 1.0 to 3.0 atm to optimize the yield of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar dimerization processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reactor designs are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2-hexene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane, 2,5-Dimethylhexane.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, where substituents such as halogens can be added across the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

    Oxidation: Depending on the extent of oxidation, products can include 2,5-Dimethyl-2-hexanol, 2,5-Dimethyl-2-hexanone, or 2,5-Dimethylhexanoic acid.

    Reduction: The major product is 2,5-Dimethylhexane.

    Substitution: Halogenated derivatives such as 2,5-Dichloro-2-hexene or 2,5-Dibromo-2-hexene.

Scientific Research Applications

2,5-Dimethyl-2-hexene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2-hexene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species and forming new bonds. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygen-containing functional groups. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The specific pathways and intermediates depend on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylhexane: The fully saturated analog of 2,5-Dimethyl-2-hexene, lacking the double bond.

    2,5-Dimethyl-1-hexene: An isomer with the double bond located at the first carbon atom.

    2,5-Dimethyl-3-hexene: An isomer with the double bond located at the third carbon atom.

Uniqueness

This compound is unique due to the specific positioning of its double bond and methyl groups, which influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective reactions that are not possible with its isomers or saturated analogs. Its ability to participate in both electrophilic addition and oxidation-reduction reactions makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2,5-dimethylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZIUYUUQFYZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871025
Record name 2,5-Dimethylhex-2-ene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3404-78-2, 18923-87-0
Record name 2-Hexene, 2,5-dimethyl-
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Record name 1-Propene, 2-methyl-, dimer
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Record name 2,5-DIMETHYL-2-HEXENE
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Record name 2,5-Dimethylhex-2-ene
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Record name 2-Hexene, 2,5-dimethyl-
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Record name 2,5-DIMETHYL-2-HEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,5-Dimethyl-2-hexene be synthesized from readily available starting materials?

A1: Yes, research suggests that this compound can be synthesized via the dimerization of isobutene in the presence of hydrogen sulfide (H2S). [] This method offers a potentially cost-effective route using readily available starting materials.

Q2: What factors influence the yield of this compound during this synthesis?

A2: The study by [] demonstrated that several factors influence the yield of this compound:

    Q3: Besides this compound, are there any other products formed during this dimerization reaction?

    A3: The dimerization of isobutene with H2S co-feeding produces a mixture of isomers, including 2,5-Dimethyl-1-hexene and 2,5-Dimethylhexane, along with the desired this compound. []

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